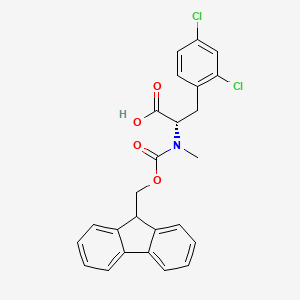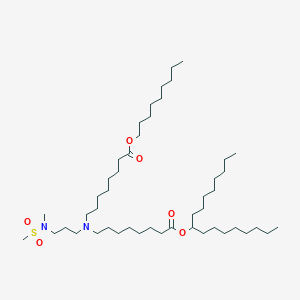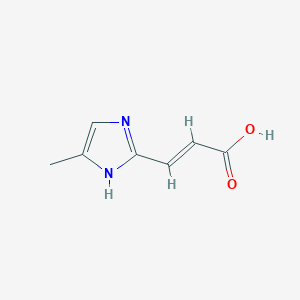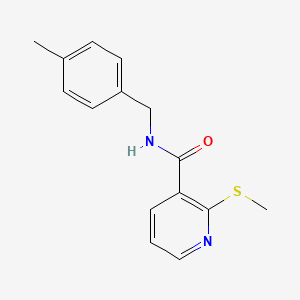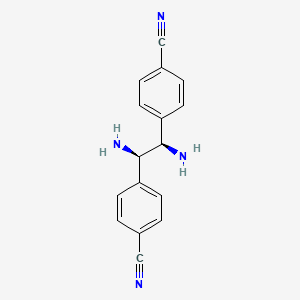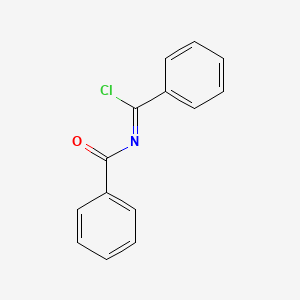
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dichloropropyl group attached to the phenol ring, along with two methoxy groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with 1,2-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
化学反应分析
Types of Reactions
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dichloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Propyl derivatives of the original compound.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloropropyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes.
相似化合物的比较
Similar Compounds
1,2-Dichloropropane: A related compound with similar chemical properties but lacking the phenol and methoxy groups.
2,6-Dimethoxyphenol: Shares the phenol and methoxy groups but lacks the dichloropropyl group.
4-Chlorophenol: Contains a phenol group with a single chlorine atom, differing in the substitution pattern.
Uniqueness
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol is unique due to the combination of the dichloropropyl group and the methoxy-substituted phenol ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H14Cl2O3 |
|---|---|
分子量 |
265.13 g/mol |
IUPAC 名称 |
4-(1,2-dichloropropyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C11H14Cl2O3/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,10,14H,1-3H3 |
InChI 键 |
PLYSCRTVQCGZNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC(=C(C(=C1)OC)O)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


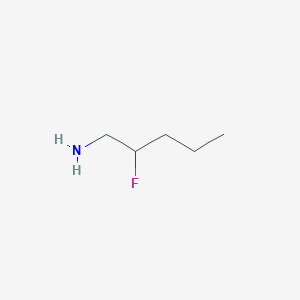
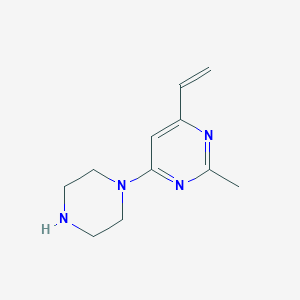

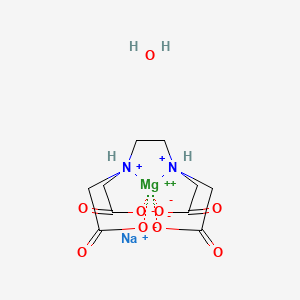
![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
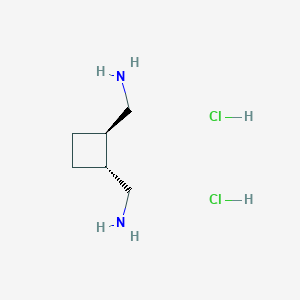
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
